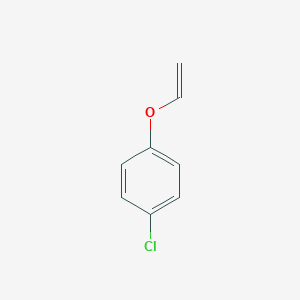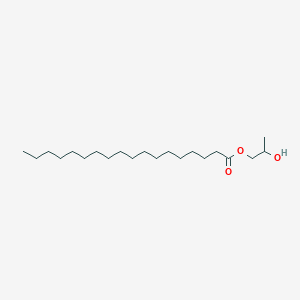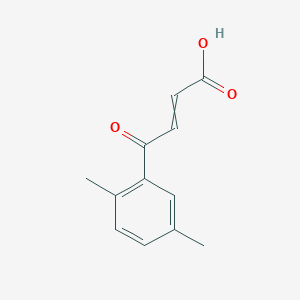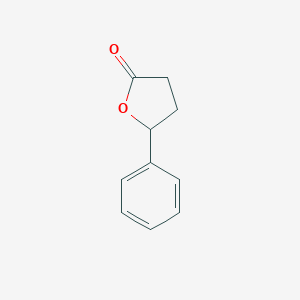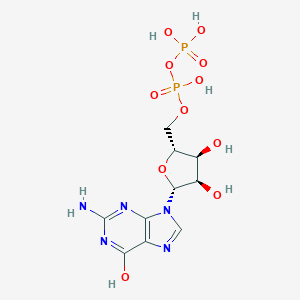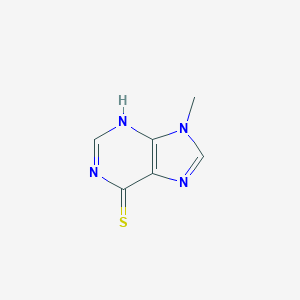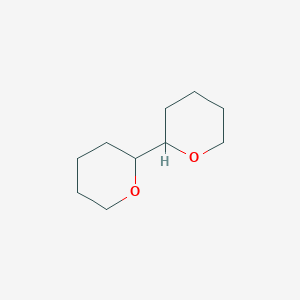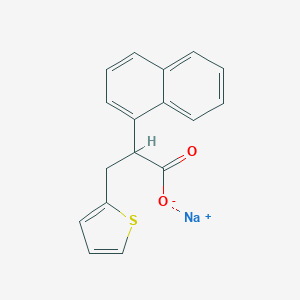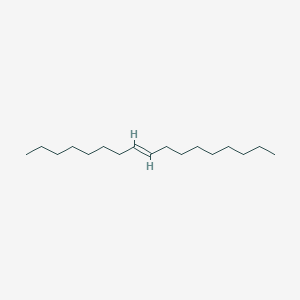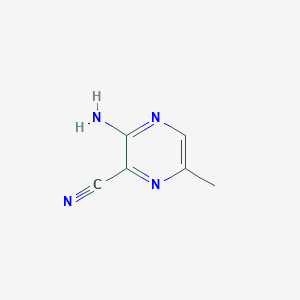
1,3-Diazepin-2-one, hexahydro-1,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diazepin-2-one, hexahydro-1,3-dimethyl- is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a cyclic derivative of the amine group and has been synthesized using different methods. The synthesis of this compound has been achieved through various chemical reactions, and its mechanism of action has been studied in detail. In
Wirkmechanismus
The mechanism of action of 1,3-Diazepin-2-one, hexahydro-1,3-dimethyl- has been studied in detail. Studies have shown that this compound inhibits the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, thereby altering gene expression. Inhibition of HDACs by 1,3-Diazepin-2-one, hexahydro-1,3-dimethyl- leads to the accumulation of acetylated histones, which in turn alters gene expression.
Biochemical and Physiological Effects:
1,3-Diazepin-2-one, hexahydro-1,3-dimethyl- has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. In addition, this compound has been shown to have anti-inflammatory effects. Studies have also shown that this compound can be used to deliver drugs to specific cells, thereby reducing the toxicity of the drug.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,3-Diazepin-2-one, hexahydro-1,3-dimethyl- in lab experiments include its potential as an anti-cancer and anti-inflammatory agent. In addition, this compound can be used as a drug delivery system, thereby reducing the toxicity of the drug. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are many future directions for the study of 1,3-Diazepin-2-one, hexahydro-1,3-dimethyl-. One future direction is the study of this compound as a potential anti-cancer agent. Further studies are needed to determine the safety and efficacy of this compound in treating various types of cancer. Another future direction is the study of this compound as a potential anti-inflammatory agent. Further studies are needed to determine the safety and efficacy of this compound in treating various inflammatory conditions. In addition, further studies are needed to determine the potential of this compound as a drug delivery system for various drugs.
Synthesemethoden
The synthesis of 1,3-Diazepin-2-one, hexahydro-1,3-dimethyl- has been achieved using different methods. One of the most common methods is the reaction of 3,4-Dihydro-2H-pyran with methylamine. Another method involves the reaction of 3,4-Dihydro-2H-pyran with hydroxylamine hydrochloride followed by the reaction with methylamine. The synthesis of this compound has also been achieved through the reaction of 2,5-Dimethyl-3,4-dihydropyridin-1(2H)-one with methylamine.
Wissenschaftliche Forschungsanwendungen
1,3-Diazepin-2-one, hexahydro-1,3-dimethyl- has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has shown potential as an anti-cancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. This compound has also been studied for its potential as an anti-inflammatory agent. In addition, this compound has been studied for its potential as a drug delivery system. Studies have shown that this compound can be used to deliver drugs to specific cells, thereby reducing the toxicity of the drug.
Eigenschaften
CAS-Nummer |
16597-38-9 |
|---|---|
Produktname |
1,3-Diazepin-2-one, hexahydro-1,3-dimethyl- |
Molekularformel |
C7H14N2O |
Molekulargewicht |
142.2 g/mol |
IUPAC-Name |
1,3-dimethyl-1,3-diazepan-2-one |
InChI |
InChI=1S/C7H14N2O/c1-8-5-3-4-6-9(2)7(8)10/h3-6H2,1-2H3 |
InChI-Schlüssel |
BSVHATKBZZYYIC-UHFFFAOYSA-N |
SMILES |
CN1CCCCN(C1=O)C |
Kanonische SMILES |
CN1CCCCN(C1=O)C |
Andere CAS-Nummern |
16597-38-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B93549.png)
